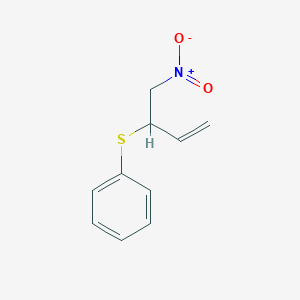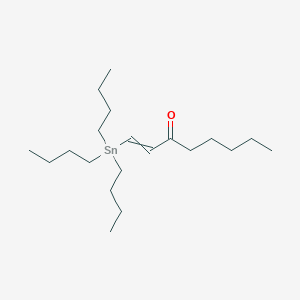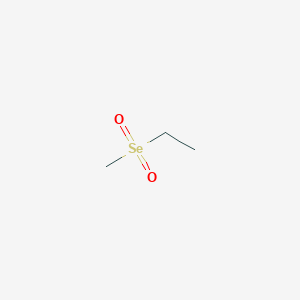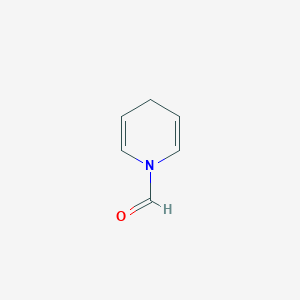
2,2,4-Trimethyloctane-3,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-Trimethyloctane-3,6-dione is an organic compound with a unique structure that includes two ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trimethyloctane-3,6-dione typically involves the alkylation of a suitable precursor, followed by oxidation. One common method includes the use of 2,2,4-trimethylpentane as a starting material, which undergoes a series of reactions including halogenation and subsequent oxidation to introduce the ketone groups.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using catalysts to ensure high yield and purity. The specific conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2,2,4-Trimethyloctane-3,6-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Halogenation reactions can replace hydrogen atoms with halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation often involves reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,2,4-Trimethyloctane-3,6-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2,2,4-Trimethyloctane-3,6-dione involves its interaction with various molecular targets. The ketone groups can act as electrophilic centers, facilitating nucleophilic addition reactions. These interactions can lead to the formation of new chemical bonds and the modulation of biological pathways.
Comparison with Similar Compounds
2,2,4-Trimethylpentane: A structurally related alkane with similar physical properties but lacking the ketone groups.
2,2,6-Trimethyloctane: Another related compound with a different arrangement of methyl groups.
Uniqueness: 2,2,4-Trimethyloctane-3,6-dione is unique due to the presence of two ketone groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological systems sets it apart from other similar alkanes.
Properties
CAS No. |
105592-03-8 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
2,2,4-trimethyloctane-3,6-dione |
InChI |
InChI=1S/C11H20O2/c1-6-9(12)7-8(2)10(13)11(3,4)5/h8H,6-7H2,1-5H3 |
InChI Key |
AYDIYRVGVQJDIX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(C)C(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-d]pyrimidin-4-amine, 2,5-dimethyl-N-(3-methylphenyl)-](/img/structure/B14338199.png)
![3-{Tris[2-(2-phenoxyethoxy)ethoxy]silyl}propan-1-amine](/img/structure/B14338203.png)
![Bicyclo[2.2.1]hept-2-en-2-yl diethyl phosphate](/img/structure/B14338204.png)

![[1,1'-Biphenyl]-2-carboxaldehyde, 2'-acetyl-](/img/structure/B14338219.png)
![(4-{[(4-Methoxyphenyl)methyl]sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol](/img/structure/B14338228.png)

![Pyridine, 4-[2-(octylsulfinyl)ethyl]-](/img/structure/B14338239.png)




![2,2'-[Dodeca-2,10-diyne-1,12-diylbis(oxy)]bis(oxane)](/img/structure/B14338281.png)
![1-Methyl-6-(prop-1-en-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14338282.png)
